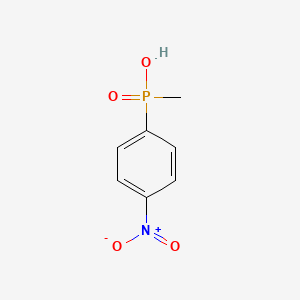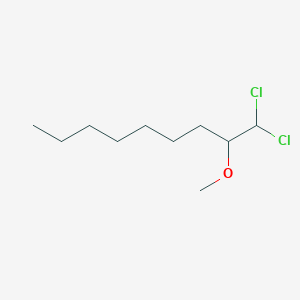
1,1-Dichloro-2-methoxynonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2-methoxynonane is an organic compound characterized by the presence of two chlorine atoms and a methoxy group attached to a nonane backbone
Métodos De Preparación
The synthesis of 1,1-Dichloro-2-methoxynonane typically involves the chlorination of 2-methoxynonane. This process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve large-scale chlorination reactors where the reaction parameters such as temperature, pressure, and chlorine concentration are meticulously controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
1,1-Dichloro-2-methoxynonane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-methoxynonanol.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form 2-methoxynonane by using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2-methoxynonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,1-Dichloro-2-methoxynonane exerts its effects involves the interaction of its chlorine atoms and methoxy group with various molecular targets. The chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and behavior in different environments.
Comparación Con Compuestos Similares
1,1-Dichloro-2-methoxynonane can be compared with other chlorinated hydrocarbons such as 1,1-Dichloro-2-methoxyethane and 1,1-Dichloro-2-methoxypropane. While these compounds share similar structural features, this compound is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The presence of the methoxy group also distinguishes it from other simple chlorinated alkanes, providing additional sites for chemical interactions and modifications.
Propiedades
Número CAS |
82772-41-6 |
|---|---|
Fórmula molecular |
C10H20Cl2O |
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
1,1-dichloro-2-methoxynonane |
InChI |
InChI=1S/C10H20Cl2O/c1-3-4-5-6-7-8-9(13-2)10(11)12/h9-10H,3-8H2,1-2H3 |
Clave InChI |
HYRCPJJIMSKDLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


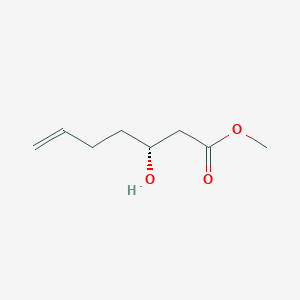
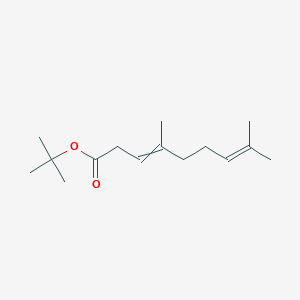
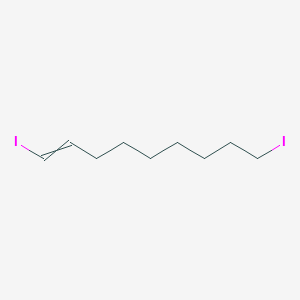
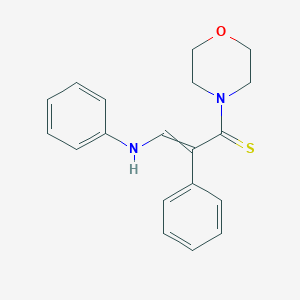
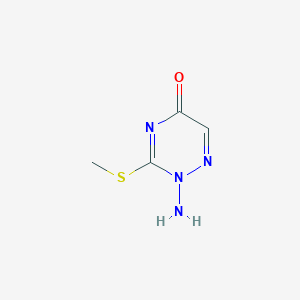
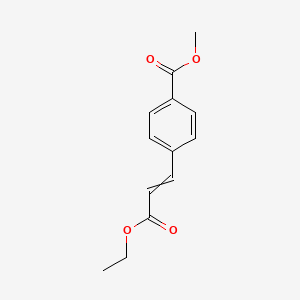
![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)
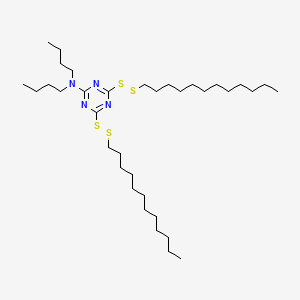
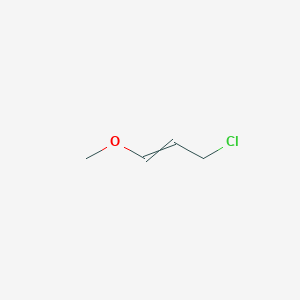
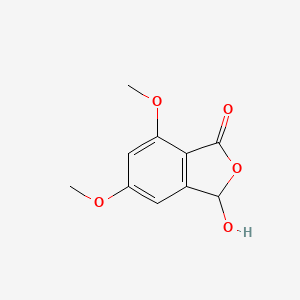
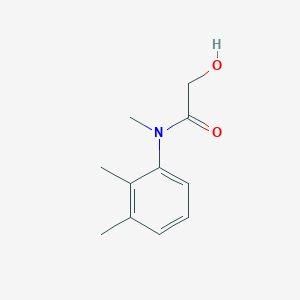
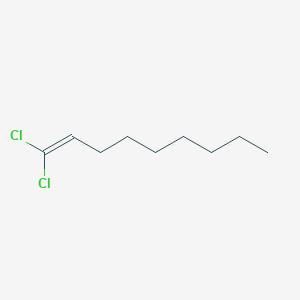
![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)
